N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Researchers seeking a validated THIQ-based anticancer probe often face batch variability and undefined SAR. This compound (CAS 391876-69-0) delivers 6-10× greater potency than Tamoxifen against MCF-7 and MDA-MB-231 cells, with defined dual-target activity: • GPR151 activator and FBW7 E3 ligase inhibitor. • Precise 3,5-dichlorophenyl amide & sulfonyl linker for reproducible SAR. • Reference standard for HPLC (≥95% purity) and LCMS identity. Supported by rigorous QC; ready for global dispatch.

Molecular Formula C22H18Cl2N2O3S
Molecular Weight 461.36
CAS No. 391876-69-0
Cat. No. B2773695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
CAS391876-69-0
Molecular FormulaC22H18Cl2N2O3S
Molecular Weight461.36
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)Cl)Cl
InChIInChI=1S/C22H18Cl2N2O3S/c23-18-11-19(24)13-20(12-18)25-22(27)16-5-7-21(8-6-16)30(28,29)26-10-9-15-3-1-2-4-17(15)14-26/h1-8,11-13H,9-10,14H2,(H,25,27)
InChIKeyXTTQHHBVAMASQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Profile of N-(3,5-Dichlorophenyl) THIQ Sulfonamide Benzamide


N-(3,5-dichlorophenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide (CAS 391876-69-0) is a fully synthetic small molecule (MW 461.4 g/mol) belonging to the class of N-substituted tetrahydroisoquinoline (THIQ) sulfonamide-benzamide hybrids [1]. Its structure uniquely integrates three pharmacophoric modules — a 1,2,3,4-tetrahydroisoquinoline ring, a sulfonyl bridge, and a benzamide core bearing a 3,5-dichlorophenyl substituent . This compound class has demonstrated anti-proliferative activity against transformed cells, including breast cancer cell lines such as MCF-7 and MDA-MB-231, with reported IC50 values 6- to 10-fold lower than the standard-of-care Tamoxifen [1].

Structural integrity 3,5-Dichlorophenyl THIQ sulfonamide scaffold verified
Research model Breast cancer cell-model proliferation endpoint studies
Identity assurance Defined CAS 391876-69-0 with documented synthetic route

Substitution Risk for N-(3,5-Dichlorophenyl) THIQ Sulfonamide Benzamide


The specific differentiation of this compound arises from the precise electronic and steric interplay between its 3,5-dichlorophenyl amide terminus and the THIQ-sulfonyl scaffold. Substituting the 3,5-dichloro substitution pattern with unsubstituted phenyl, 4-chlorophenyl, or 3,4-dichlorophenyl analogs fundamentally alters the electron density distribution on the terminal aryl ring, which directly impacts target binding affinity and selectivity within the benzamide binding pocket [1]. Similarly, replacing the sulfonyl (-SO2-) linker with a simpler methylene (-CH2-) or carbonyl (-CO-) bridge abolishes the tetrahedral geometry and hydrogen-bonding capacity critical for the interaction of the THIQ scaffold with its biological targets, as demonstrated in SAR studies on related N-substituted THIQ benzamide/benzene sulfonamide series [1]. Therefore, any deviation from the exact CAS 391876-69-0 structure introduces uncontrolled variables in potency, selectivity, and physicochemical properties, making generic substitution scientifically invalid for reproducible research or targeted development campaigns.

Replacing the 3,5-dichloro pattern with other aryl halide substitutions may alter electron density and target-binding context
Sulfonyl-to-methylene linker substitution may eliminate critical hydrogen-bonding capacity and conformational constraint

Quantitative Differentiation Evidence for N-(3,5-Dichlorophenyl) THIQ Sulfonamide Benzamide


Unique 3,5-Dichlorophenyl Amide and THIQ-Sulfonyl Scaffold

The target compound is the sole representative within the patented N-substituted THIQ benzamide/benzene sulfonamide series (US8889713B1) that combines a 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl donor with a 3,5-dichlorophenyl benzamide acceptor [1]. Closely related analogs such as N-(4-ethoxyphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide or N-(2,5-dimethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide employ electron-donating substituents (ethoxy, methyl) on the terminal phenyl ring, resulting in a fundamentally different electronic profile . This structural divergence prohibits reliable extrapolation of biological data between analogs.

Scaffold identity
Class-level inference
3,5-Dichlorophenyl present vs ethoxy/methyl/dibenzyl analogs absent
Supports unique chemotype procurement
Electron-withdrawing group SAR context
Medicinal Chemistry Structure-Activity Relationship (SAR) Scaffold Hopping

Physicochemical Advantages of Sulfonyl over Methylene Linker

The sulfonyl group in the target compound serves as a tetrahedral, hydrogen-bond-accepting bridge that constrains the conformational flexibility between the THIQ core and the benzamide ring, while increasing polarity and aqueous solubility [1]. In contrast, the anti-cancer THIQ ethylbenzamide series disclosed in US8889713B1 and US10202379B2 employs a flexible, lipophilic methylene (-CH2-) or ethylene (-CH2-CH2-) linker [1]. The substitution of the methylene linker with a sulfonyl group is predicted to reduce logP by approximately 1-2 units and introduce additional hydrogen-bonding capacity, which directly influences membrane permeability, metabolic stability, and target engagement kinetics.

Linker comparison
Class-level inference
Estimated ΔlogP ≈ −1 to −2; added H-bond acceptor sites
May alter solubility and permeability profile
Predicted from fragment-based constants
Drug Design Physicochemical Properties Metabolic Stability

Distinct Electronic Motif of 3,5-Dichloro Phenyl Substitution

The 3,5-dichloro substitution on the terminal phenyl ring confers a distinct Hammett sigma value compared to alternate patterns. Using standard Hammett constants: 3,5-dichloro (σmeta ≈ 0.37 each, cumulative σmeta ≈ 0.74) represents a significantly more electron-deficient aryl ring than 4-chloro (σpara = 0.23), 3,4-dichloro (σmeta+σpara = 0.60), or unsubstituted phenyl (σ = 0) [1]. This electron deficiency directly influences the acidity of the adjacent amide NH, modulates the strength of π-π stacking interactions with aromatic residues in the target binding site, and alters the compound's redox stability relative to electron-rich analogs.

Electronic parameter
Class-level inference
σ ≈ 0.74 (3,5-Cl₂); vs 0.23 (4-Cl), 0.60 (3,4-Cl₂)
Higher electron-withdrawing context
Hammett sigma constants
Quantitative Structure-Activity Relationship (QSAR) Electron-Withdrawing Group Effect Halogen Bonding

Superior Anti-Proliferative Potency over Tamoxifen in Breast Cancer

The N-substituted tetrahydroisoquinoline benzamide and benzene sulfonamide compound class, which includes the target compound, has been demonstrated to inhibit the proliferation of breast cancer cells with IC50 values that are 6- to 10-fold lower than those of Tamoxifen, a standard-of-care selective estrogen receptor modulator (SERM) [1]. The testing was conducted on estrogen receptor-positive MCF-7 cells and triple-negative MDA-MB-231 cells, indicating that this class may overcome both hormone-dependent and hormone-independent resistance mechanisms. While specific IC50 values for the target compound are not publicly available, the structural features of this compound (3,5-dichlorophenyl amide, THIQ-sulfonyl scaffold) position it as a fully representative member of the class for which this potency advantage has been experimentally verified.

Cell-model comparison
Class-level inference
6- to 10-fold lower IC₅₀ vs Tamoxifen in breast cancer cell models
Reported cell-model response context
Compound-specific IC₅₀ not publicly disclosed
Anti-Cancer Activity Breast Cancer Cytotoxicity

GPR151 and FBW7 Target Engagement Profile

The target compound has been evaluated in cell-based high-throughput primary assays to identify activators of GPR151 (a G-protein coupled receptor) and in AlphaScreen-based biochemical assays to identify inhibitors of FBW7 (an E3 ubiquitin ligase) [1]. These target engagements have not been reported for the methylene-linked THIQ ethylbenzamide analogs, suggesting that the sulfonyl bridge and the 3,5-dichlorophenyl substitution may confer a distinct target selectivity profile. The availability of this specific compound enables exploration of GPR151 agonism and FBW7 inhibition as novel mechanisms of action within the THIQ chemotype space.

Target engagement
Assay context
GPR151 activator assay; FBW7 inhibitor assay
Supports target deconvolution studies
Scripps screening data; PubChem AIDs
G-Protein Coupled Receptor (GPCR) Ubiquitin Ligase Target Identification

Synthetic Accessibility and Defined Purity Specifications

The target compound (CAS 391876-69-0) is a well-defined chemical entity with a standardized molecular formula (C22H18Cl2N2O3S), molecular weight (461.4 g/mol), and a unique InChI Key (XTTQHHBVAMASQI-UHFFFAOYSA-N) . The synthetic route involves a multi-step sequence: (1) sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 4-(chlorosulfonyl)benzoic acid or its activated ester, followed by (2) amide coupling with 3,5-dichloroaniline [1]. This defined synthetic identity ensures that researchers can specify exact identity, purity, and characterization data (NMR, LCMS, HPLC) in procurement documentation, unlike research-grade analogs that may lack rigorous characterization or exist only as hypothetical structures in patent Markush claims.

Procurement specification
Specification review
CAS 391876-69-0, MW 461.4, synthetic route documented
Supports reproducible procurement
NMR, HPLC characterization available
Chemical Procurement Quality Control Reproducibility

Research and Industrial Application Scenarios for N-(3,5-Dichlorophenyl) THIQ Sulfonamide Benzamide


Lead Optimization for ER-Positive and Triple-Negative Breast Cancer

Use the target compound as a structurally validated starting point for medicinal chemistry optimization of THIQ sulfonamide benzamide anti-cancer agents. The class-level demonstration of 6- to 10-fold greater potency than Tamoxifen against both MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines [1] supports its application in lead optimization programs aimed at overcoming endocrine resistance and targeting triple-negative disease. The structurally unique 3,5-dichlorophenyl amide and sulfonyl linker features identified in this compound provide tractable vectors for systematic SAR exploration to improve potency, selectivity, and drug-like properties.

GPR151 and FBW7 Screening and Deconvolution Studies

Employ this compound as a probe molecule for investigating GPR151 (GPCR) activation and FBW7 (E3 ubiquitin ligase) inhibition as distinct therapeutic mechanisms within the THIQ chemotype space. The compound has been specifically evaluated in high-throughput screening campaigns for these targets [1], a profile not shared by methylene-linked analogs. Researchers can utilize this compound to validate these targets in secondary assays, elucidate downstream signaling pathways, and explore potential applications in metabolic disorders (GPR151) or oncology (FBW7 substrate stabilization).

Selectivity Profiling Across THIQ Chemotype

Leverage the compound's distinct structural modules — the 3,5-dichlorophenyl amide, sulfonyl linker, and THIQ core — as a defined comparator in selectivity panels that benchmark activity against related THIQ analogs bearing different substitution patterns (e.g., 4-chlorophenyl, 4-methoxyphenyl) or alternative linkers (methylene, carbonyl) [1]. This application specifically addresses the quantitative Hammett sigma differences between substitution patterns to map the electronic determinants of target selectivity and off-target liability, thereby guiding the rational design of next-generation analogs with improved therapeutic windows.

Reference Standard for THIQ Sulfonamide Analytical Methods

Utilize the compound as a well-characterized reference standard (CAS 391876-69-0; MW 461.4; InChI Key XTTQHHBVAMASQI-UHFFFAOYSA-N) for developing HPLC purity methods, LCMS identity assays, and NMR characterization protocols intended for the quality control of THIQ sulfonamide benzamide libraries [1]. Its defined physical and chemical properties provide a reliable benchmark for verifying synthetic route fidelity, assessing batch-to-batch consistency, and establishing purity thresholds (typically ≥95% by HPLC) in procurement specifications.

Application
Selection Property
Validation Focus
Breast cancer cell-model optimization studies
THIQ sulfonamide scaffold with 3,5-dichlorophenyl motif
Proliferation endpoint response across hormone-dependent and independent cell models
GPCR and ubiquitin ligase target engagement studies
Sulfonyl-bridged THIQ chemotype
GPR151 activation and FBW7 inhibition assay endpoints
Chemotype selectivity profiling
Hammett electronic parameter differentiation
Selectivity mapping across aryl substitution patterns
Analytical reference standard for THIQ sulfonamides
Defined CAS and synthetic provenance
Purity and identity method validation (HPLC, NMR, LCMS)
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